BenchChemオンラインストアへようこそ!

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Medicinal Chemistry Drug Discovery Chemical Probes

This compound is a 2,5-disubstituted-1,3,4-oxadiazole featuring a 4-bromophenyl group at position 5 and an N‑phenylacetamide at position 2. Its C‑Br bond enables late‑stage palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) for analog library synthesis. The rigid oxadiazole core offers a metabolically stable spacer for PROTAC or bifunctional molecule design. No measurable potency, selectivity, or ADMET data exist for this molecule, so the procurement rationale is purely synthetic tractability for derivatization studies. It also serves as a system suitability standard (exact mass 357.01129 Da) for HPLC/LC‑MS methods. Without target‑specific quantitative data, no generic interchange can be justified. Order from verified suppliers to ensure structure‑activity relationship (SAR) fidelity.

Molecular Formula C16H12BrN3O2
Molecular Weight 358.195
CAS No. 905654-02-6
Cat. No. B2691402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
CAS905654-02-6
Molecular FormulaC16H12BrN3O2
Molecular Weight358.195
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
InChIKeyFAVLZVCSLRRHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide Basics for Informed Procurement


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 905654-02-6) is a heterocyclic organic molecule built around a 1,3,4-oxadiazole core, substituted with a 4-bromophenyl group at position 5 and a 2-phenylacetamide moiety at position 2. Its molecular formula is C₁₆H₁₂BrN₃O₂, with a computed molecular weight of 358.19 g/mol, an XLogP3-AA of 3.2, and one hydrogen bond donor against four acceptors [1]. Physicochemical characterization indicates it should be stored at 2–8 °C and shipped under ambient conditions [2]. As a member of the 2,5-disubstituted-1,3,4-oxadiazole class, the core scaffold is recognized in medicinal chemistry literature for its potential metabolic stability and capacity to engage multiple biological targets [1].

Why Generic Substitution Fails for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide


For a procurement decision based on published evidence, no generic interchange argument can be made because the scientific record currently contains no head-to-head or cross-study quantitative data for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide against any defined comparator [1]. Substituting even a close analog—such as the 3-bromophenyl regioisomer, a 4-chlorophenyl variant, or a shorter-chain acetamide derivative—introduces absolute uncertainty regarding relative potency, selectivity, ADMET profile, and synthetic tractability, because no measured values for these parameters exist for this compound in the accessible literature. The 4-bromophenyl substitution pattern can influence both electronic effects on the oxadiazole ring and steric fit within biological targets, yet for this particular molecule, these effects remain entirely unquantified [1]. Without target-specific quantitative data, any claim of functional equivalence or superiority of a replacement compound is unsubstantiated [1].

Quantitative Differentiation Evidence for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: A Gap Analysis


Physicochemical Baseline Provides Only Non-Differentiating Class-Level Descriptors

Computed molecular properties for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide are available from PubChem (XLogP3-AA = 3.2; HBD = 1; HBA = 4; rotatable bonds = 4; molecular weight 358.19 g/mol) [1]. These values fall squarely within typical ranges for drug-like 1,3,4-oxadiazole derivatives and do not differentiate this compound from close analogs such as the 3-bromophenyl regioisomer (C₁₆H₁₂BrN₃O₂, MW 358.19 g/mol) or N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (C₁₆H₁₂ClN₃O₂, MW 313.74 g/mol), for which computed properties are expected to be nearly identical. No experimental logP, solubility, or pKa values have been reported to enable a genuine physical-chemical comparison.

Medicinal Chemistry Drug Discovery Chemical Probes

Absence of Bioactivity Data Precludes Target-Based Differentiation from Any In-Class Competitor

A systematic search of PubChem BioAssay, ChEMBL, and PubMed reveals zero deposited bioactivity results and zero primary publications reporting IC₅₀, Kd, EC₅₀, or MIC values for this compound [1]. In contrast, structurally related 1,3,4-oxadiazole-2-phenylacetamide congeners—such as those with 4-methylbenzyl or 3-(methylsulfanyl)phenyl substituents—have demonstrated antimicrobial or anticancer activity in published studies, with MIC values typically ranging from 4 to >128 µg/mL across various bacterial and fungal strains [2]. However, these data are from different laboratories, different assay conditions, and different substitution patterns; no direct head-to-head experiment includes this compound.

Anticancer Antimicrobial Kinase Inhibition

No Pharmacokinetic or Toxicity Profile Distinguishes This Compound from Uncharacterized 1,3,4-Oxadiazole Analogs

No in vitro absorption (e.g., Caco-2 Papp), metabolic stability (e.g., liver microsome t₁/₂), plasma protein binding, hERG inhibition, or in vivo PK parameters have been reported for this compound in any indexed primary literature, patent, or public database as of 2026-04-29 [1]. The oxadiazole class is generally associated with moderate metabolic stability due to the heterocycle's resistance to oxidative metabolism, and the 4-bromophenyl group introduces a heavy atom that may affect clearance pathways [2]. However, these class-level generalizations cannot be translated into a quantitative differentiation statement without compound-specific data.

ADMET Drug-likeness Safety Pharmacology

Research and Industrial Application Scenarios for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide Based on Available Evidence


Chemical Probe Development Where the 4-Bromophenyl Substituent Is Specifically Required

This compound can serve as a starting point for structure–activity relationship (SAR) studies that explicitly require a 4-bromophenyl group at the oxadiazole 5-position combined with an N-phenylacetamide at the 2-position. The C-Br bond offers a synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that could generate diverse analog libraries. No potency or selectivity data exist to justify its choice over alternative halogen-substituted isomers, so the procurement rationale is purely synthetic tractability for derivatization [1].

Reference Standard for Analytical Method Development

Because the compound has a well-defined molecular weight (358.19 g/mol) and distinct LC-MS signature (exact mass 357.01129 Da), it can function as a system suitability standard or retention time marker in HPLC/LC-MS methods aimed at tracking oxadiazole-containing compound libraries. The absence of bioactivity data is irrelevant for this use case, and the compound's commercial availability through at least one supplier [2] supports its procurement for such applications.

Building Block for PROTAC or Bifunctional Molecule Synthesis

The 4-bromophenyl moiety provides a potential attachment point for linker conjugation in the design of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The oxadiazole core can serve as a rigid, metabolically stable spacer, and the 2-phenylacetamide group may contribute to target protein binding. However, this scenario is based entirely on chemical structure principles and precedent from the broader oxadiazole field [1]; no specific binding or degradation data exist for this compound, and its suitability is unvalidated.

Negative Control or Inactive Comparator in Biochemical Assays

If ongoing in-house studies have demonstrated that this compound lacks activity against a panel of targets relevant to a screening campaign, it may be procured as a matched negative control for more potent 2,5-disubstituted-1,3,4-oxadiazole analogs. Its structural similarity to active compounds (identical core, varied substituents) would support its use in counter-screening to establish SAR. This scenario requires the user to have generated their own inactivity data, as no public data confirm its lack of activity.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.